molecular formula C14H11BrN2O2 B312381 N-(4-acetylphenyl)-5-bromonicotinamide

N-(4-acetylphenyl)-5-bromonicotinamide

Cat. No.: B312381
M. Wt: 319.15 g/mol
InChI Key: SEUNWJFDCPQTRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-5-bromonicotinamide is a nicotinamide derivative featuring a bromine atom at the 5-position of the pyridine ring and a 4-acetylphenyl substituent on the amide nitrogen. This compound is structurally characterized by its electron-withdrawing bromine atom and the acetyl group, which may enhance lipophilicity and influence binding interactions in biological systems.

Properties

Molecular Formula

C14H11BrN2O2

Molecular Weight

319.15 g/mol

IUPAC Name

N-(4-acetylphenyl)-5-bromopyridine-3-carboxamide

InChI

InChI=1S/C14H11BrN2O2/c1-9(18)10-2-4-13(5-3-10)17-14(19)11-6-12(15)8-16-7-11/h2-8H,1H3,(H,17,19)

InChI Key

SEUNWJFDCPQTRW-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table highlights key structural differences and similarities between N-(4-acetylphenyl)-5-bromonicotinamide and related compounds:

Compound Name R1 (Phenyl Substituents) Heterocycle & Halogen Molecular Weight* Key Functional Groups Potential Applications
This compound 4-acetyl Nicotinamide, 5-Br ~347.2 g/mol Acetyl, Bromine Epigenetic/kinase inhibition
N-(4-amino-2-ethyl-6-methylphenyl)-5-bromonicotinamide 4-amino, 2-ethyl, 6-methyl Nicotinamide, 5-Br ~392.3 g/mol Amino, Ethyl, Methyl, Bromine Kinase inhibition (hypothesized)
CDD-1302 3-acetamido, 4-methyl Indazole, no halogen ~432.5 g/mol Acetamido, Methyl, Indazole Bromodomain 2 inhibition
N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide 4-acetyl Thiophene, 5-Cl ~294.8 g/mol Acetyl, Chlorine Chalcone precursor (material synthesis)

*Molecular weights calculated based on structural formulas.

Key Observations:
  • Halogen Effects: The bromine atom in this compound increases molecular weight and lipophilicity compared to its chlorine-containing analog ().
  • Phenyl Substituents: The 4-acetyl group in the target compound contrasts with the amino and alkyl groups in ’s analog. The acetyl group reduces hydrophilicity compared to amino substituents, which could affect membrane permeability and metabolic stability .
  • Heterocycle Diversity : Nicotinamide (pyridine-based) and thiophene scaffolds exhibit distinct electronic properties. Nicotinamide derivatives are more likely to participate in hydrogen bonding with biological targets, whereas thiophenes (as in ) are often used in materials science due to their conjugated systems .

Physicochemical Properties

  • Solubility: The amino group in ’s compound enhances water solubility, whereas the acetyl group in the target compound may reduce it. Bromine’s lipophilicity further decreases aqueous solubility compared to chlorine .
  • Metabolic Stability : Methyl and ethyl groups (as in CDD-1302 and ’s compound) may improve metabolic stability by sterically shielding reactive sites, a feature absent in the acetyl-substituted target compound .

Q & A

Basic: What are the established synthetic routes for N-(4-acetylphenyl)-5-bromonicotinamide, and how can purity be optimized?

Answer:
The synthesis typically involves a multi-step approach:

Coupling Reaction : Analogous to methods used for structurally related compounds (e.g., ), 5-bromonicotinic acid is coupled with 1-(4-aminophenyl)ethanone via an acid-amine coupling reaction using carbodiimide-based reagents (e.g., EDC/HOBt).

Purification : Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is critical to isolate the target compound.

Purity Optimization : HPLC analysis (C18 column, acetonitrile/water mobile phase) ensures >95% purity. Recrystallization in ethanol/water mixtures may further enhance crystallinity .

Basic: What spectroscopic techniques are recommended to confirm structural integrity?

Answer:

  • 1H/13C NMR : Key signals include the acetyl proton (δ ~2.6 ppm, singlet) and aromatic protons from the bromonicotinamide moiety (δ 7.5–8.5 ppm). 13C NMR should confirm the carbonyl (C=O) groups at ~168–170 ppm .
  • IR Spectroscopy : Stretching vibrations for amide (N–H: ~3300 cm⁻¹; C=O: ~1650 cm⁻¹) and acetyl (C=O: ~1700 cm⁻¹) groups validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 333.02 for C₁₄H₁₂BrN₂O₂) .

Advanced: How to design experiments to analyze its interaction with biological targets (e.g., enzymes)?

Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a sensor chip and measure binding kinetics (ka, kd) at varying compound concentrations (1–100 μM).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity and stoichiometry .
  • Molecular Dynamics Simulations : Use software like GROMACS to model interactions between the bromonicotinamide moiety and enzyme active sites, focusing on halogen bonding with the bromine atom .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Meta-Analysis Framework :

    FactorConsiderationExample
    Solubility DMSO concentration effects (e.g., >1% may inhibit enzymes)Compare activity in PBS vs. DMSO
    Assay Variability Normalize data using positive/negative controls (e.g., IC50 of reference inhibitors)Use staurosporine as a kinase inhibitor control
    Structural Confirmation Re-analyze batch purity via LC-MS to rule out degradation productsDetect hydrolyzed byproducts (e.g., free 5-bromonicotinic acid)

Advanced: How does the bromine atom influence its reactivity and bioactivity compared to chloro or fluoro analogs?

Answer:

  • Electrophilic Reactivity : Bromine’s polarizability enhances halogen bonding in enzyme pockets, increasing binding affinity vs. chlorine (weaker) or fluorine (non-polar) .

  • Metabolic Stability : Bromine reduces oxidative metabolism rates compared to fluorine, as shown in microsomal stability assays (t½: Br > Cl > F) .

  • Data Comparison :

    AnalogIC50 (μM)LogP
    5-Bromo0.452.8
    5-Chloro1.22.5
    5-Fluoro3.12.1
    Hypothetical data based on structural analogs in and

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Short-Term : Store at –20°C in airtight, light-protected vials with desiccant (e.g., silica gel).
  • Long-Term : Lyophilize and store under inert gas (argon) at –80°C. Avoid repeated freeze-thaw cycles .

Advanced: How to validate its role in inhibiting specific signaling pathways (e.g., kinase pathways)?

Answer:

  • Kinase Profiling : Use a panel of 50+ kinases (e.g., EGFR, PI3K) at 1 μM compound concentration. Measure inhibition via ADP-Glo™ assay .
  • Western Blotting : Treat cell lines (e.g., HeLa) with 10 μM compound for 24h. Probe for phosphorylated targets (e.g., p-AKT, p-ERK) .
  • CRISPR Knockout : Validate target specificity by comparing activity in wild-type vs. kinase-knockout cells .

Advanced: What computational tools can predict its ADMET properties?

Answer:

  • SwissADME : Predict solubility (LogS), permeability (Caco-2), and CYP450 interactions .
  • ProTox-II : Estimate toxicity endpoints (e.g., LD50, hepatotoxicity) using structural fragments .
  • Molecular Docking (AutoDock Vina) : Screen against the Human Ether-à-go-go-Related Gene (hERG) to assess cardiotoxicity risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.